(-)-Epicatechin gallate (ECG) is a flavan-3-ol, a type of phenolic compound, belonging to the catechin subclass. [] It is predominantly found in green tea (Camellia sinensis) [, , , , , ], but also present in other plant sources. [, ] ECG is recognized for its significant antioxidant properties, [, , , , , ] and has become a subject of extensive scientific research due to its potential health benefits.
The primary source of (-)-epicatechin gallate is green tea, where it constitutes a significant portion of the catechins present. Other sources include various types of fruits and vegetables, albeit in lower concentrations. The extraction of this compound from natural sources typically involves methods such as solvent extraction or supercritical fluid extraction to ensure purity and yield.
(-)-Epicatechin gallate belongs to the class of flavan-3-ols, which are a type of flavonoid. It is categorized as a gallated catechin due to the presence of a galloyl group attached to the catechin structure. This classification highlights its structural uniqueness and potential health benefits compared to non-gallated catechins.
The synthesis of (-)-epicatechin gallate can be achieved through various chemical methods. One notable approach involves the use of enzymatic synthesis, which utilizes specific enzymes to facilitate the attachment of the gallate group to epicatechin. This method offers regioselectivity and milder reaction conditions compared to traditional chemical synthesis.
The chemical synthesis often requires careful optimization of reaction conditions such as temperature, solvent choice, and molar ratios of reactants to maximize yield. For example, using acetone as a solvent with sodium acetate as a base has shown promising results in achieving high yields (up to 90.6%) for related compounds .
The molecular structure of (-)-epicatechin gallate can be represented as follows:
The structure features multiple hydroxyl groups that contribute to its solubility and reactivity, along with a gallate moiety that enhances its antioxidant capabilities.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are typically employed for structural determination. For instance, NMR data can reveal specific proton environments that help confirm the presence and position of functional groups within the molecule .
(-)-Epicatechin gallate participates in various chemical reactions due to its reactive hydroxyl groups. Key reactions include:
The stability of (-)-epicatechin gallate is often compromised in aqueous solutions due to rapid degradation processes like epimerization and oxidative coupling. Strategies such as glycosylation have been employed to enhance its stability and bioactivity by modifying its chemical structure .
The bioactive properties of (-)-epicatechin gallate are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways in cells. The mechanism involves:
Studies have demonstrated that (-)-epicatechin gallate significantly reduces reactive oxygen species levels in vitro, contributing to its protective effects against oxidative stress-related diseases .
Relevant analyses often involve measuring antioxidant capacity using assays like ABTS or DPPH scavenging tests .
(-)-Epicatechin gallate has garnered attention for its potential health benefits:
Research continues into enhancing its bioavailability through various modification techniques such as glycosylation or esterification, making it a promising candidate for future therapeutic developments .
(-)-Epicatechin gallate (ECG) modulates membrane protein function through direct interactions with lipid bilayers. The galloyl moiety at the 3-position of the flavan-3-ol backbone enhances ECG’s lipophilicity, enabling deeper insertion into hydrophobic membrane regions compared to non-galloylated catechins like epicatechin [3] [8]. This insertion alters membrane fluidity and microdomain organization, impacting the activity of embedded receptors and transporters. Molecular dynamics simulations reveal that ECG forms hydrogen bonds with phospholipid headgroups and hydrophobic contacts with acyl chains, reducing lateral pressure and increasing bilayer compactness [3]. These biophysical changes influence conformational dynamics of G-protein-coupled receptors (GPCRs) and ion channels, potentially explaining ECG’s ability to regulate signal transduction cascades. For example, ECG-induced membrane restructuring inhibits pro-inflammatory TLR4 dimerization by disrupting lipid raft assembly, thereby suppressing downstream NF-κB activation [6].
ECG potently reverses multidrug resistance (MDR) in Gram-positive bacteria by targeting efflux pumps. It binds to the NorA efflux pump in Staphylococcus aureus at two distinct sites: a high-affinity site that potentiates substrate efflux at low concentrations (≤10 µM), and a low-affinity site that inhibits efflux at higher concentrations (IC₅₀ ≈ 50 µM) [1] [8]. This biphasic interaction disrupts antibiotic extrusion, significantly reducing the minimum inhibitory concentration (MIC) of β-lactams and fluoroquinolones against methicillin-resistant S. aureus (MRSA) [8]. ECG outperforms epigallocatechin gallate (EGCG) in NorA inhibition due to its optimized stereochemistry and gallate positioning, which enhance binding pocket complementarity [1]. Additionally, ECG suppresses virulence by reducing secretion of α-toxin and coagulase, likely through membrane intercalation that perturbs protein export machinery [8].
Table 1: Efflux Pump Inhibition by Catechins in MRSA
Catechin | Target Efflux Pump | IC₅₀ (µM) | Key Mechanism |
---|---|---|---|
(-)-ECG | NorA | 19.33–50 | Biphasic binding; disrupts substrate translocation |
(-)-EGCG | NorA | >100 | Weak competitive inhibition |
(-)-Epicatechin | NorA | Inactive | Lacks galloyl group for binding |
ECG’s antioxidant capacity stems from its trihydroxyphenyl B-ring and galloyl-derived trihydroxybenzoate ring, enabling superior radical scavenging over non-galloylated catechins [3] [6]. It donates hydrogen atoms to neutralize peroxyl (ROO•), superoxide (O₂•⁻), and peroxynitrite (ONOO⁻) radicals, with rate constants 3–5× higher than epicatechin in DPPH assays [3] [8]. In neuronal models, ECG (10–50 µM) reduces malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) by >60% by interrupting lipid peroxidation chain reactions [4] [6]. Crucially, ECG upregulates endogenous antioxidants via the Keap1-Nrf2-ARE pathway. It modifies Keap1 cysteine residues (Cys151, Cys273), facilitating Nrf2 translocation and transactivation of genes encoding heme oxygenase-1 (HO-1), catalase, and superoxide dismutase (SOD) [4] [7].
Table 2: Antioxidant Activities of ECG in Biological Systems
Reactive Species | Scavenging Mechanism | Biological Outcome |
---|---|---|
O₂•⁻ | Single-electron transfer | 80% reduction in mitochondrial ROS in neurons |
H₂O₂ | Two-electron oxidation | Attenuates oxidative damage to synaptic proteins |
Lipid ROO• | Hydrogen atom donation | 60–70% decrease in hippocampal lipid peroxidation |
ECG mitigates Fenton chemistry-driven oxidative stress by chelating redox-active transition metals. Its ortho-3′,4′-dihydroxy moiety and 4-keto-3-hydroxy groups form stable 2:1 or 3:1 complexes with Fe²⁺/Cu²⁺, preventing metal-catalyzed hydroxyl radical (•OH) generation [7] [8]. Binding constants (log K) for ECG-Cu²⁺ complexes reach 10⁸ M⁻¹, exceeding those of EGCG due to optimal orbital overlap between catechol oxygen atoms and metal d-orbitals [7]. In Alzheimer’s models, ECG (20 µM) reduces iron-induced amyloid-β aggregation by 70% via site-specific chelation of Zn²⁺ and Cu²⁺ in amyloid plaques [4] [7]. Similarly, ECG-iron chelation inhibits xanthine oxidase (XO) activity by blocking the molybdenum-pterin center, reducing uric acid and O₂•⁻ production (IC₅₀ = 19.33 µM) [5]. Computational docking confirms ECG occupies the XO FAD/ubiquinone interface, hindering electron transfer from xanthine [5].
Table 3: Metal-Chelating Properties of ECG
Metal Ion | Binding Site | Affinity (log K) | Biological Impact |
---|---|---|---|
Fe²⁺ | B-ring catechol + galloyl | 14.2 (Fe²⁺) | Prevents •OH generation from H₂O₂ |
Cu²⁺ | Galloyl C-ring | 8.1 (Cu²⁺) | Inhibits amyloid-β oligomerization |
Zn²⁺ | 4-keto, 3-hydroxy | 5.3 (Zn²⁺) | Suppresses matrix metalloproteinase activity |
ECG enhances conventional drug efficacy through pharmacokinetic and pharmacodynamic synergism. With antibiotics like ciprofloxacin, ECG’s efflux pump inhibition increases intracellular drug accumulation, reducing MRSA MIC by 4–8-fold [1] [8]. In hyperuricemia management, ECG and allopurinol bind distinct XO sites (FAD vs. molybdenum center), yielding synergistic inhibition (combination index <0.7) that reduces allopurinol dosing requirements [5]. Molecular dynamics show ECG-allopurinol co-binding stabilizes XO’s hydrophobic subpocket via van der Waals contacts (ΔG = −8.9 kcal/mol), enhancing complex stability [5].
Compound Nomenclature
Table 4: Standardized Nomenclature for (-)-Epicatechin Gallate
Nomenclature System | Name |
---|---|
IUPAC | (2R,3R)-2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate |
Common Synonyms | ECG; Epicatechin 3-gallate; (-)-Epicatechin-3-O-gallate |
CAS Registry | 1257-08-5 |
Chemical Formula | C₂₂H₁₈O₁₀ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7